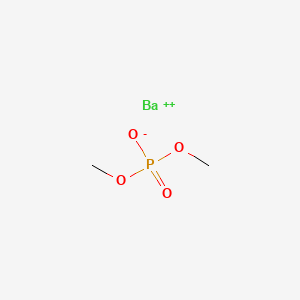

Barium dimethyl phosphate

Description

Barium phosphate dibasic (BaHPO₄), also known as barium hydrogen phosphate, is an inorganic compound comprising barium cations (Ba²⁺) and hydrogen phosphate anions (HPO₄²⁻). It is a white, odorless powder with a molecular weight of 233.31 g/mol and a density of 4.165 g/cm³ . The compound is slightly soluble in water and decomposes at elevated temperatures (~410°C). Industrially, it is synthesized by reacting barium carbonate (BaCO₃) with phosphoric acid (H₃PO₄) . Key applications include its use in ceramics, phosphors for electronic displays, and as a reagent in chemical synthesis .

Properties

CAS No. |

17323-82-9 |

|---|---|

Molecular Formula |

C2H6BaO4P+ |

Molecular Weight |

262.37 g/mol |

IUPAC Name |

barium(2+);dimethyl phosphate |

InChI |

InChI=1S/C2H7O4P.Ba/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+2/p-1 |

InChI Key |

QEUPNFJJKJJTCD-UHFFFAOYSA-M |

Canonical SMILES |

COP(=O)([O-])OC.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium dimethyl phosphate can be synthesized through the hydrolysis of trimethyl phosphate with a slight excess of barium hydroxide. The reaction typically involves the following steps:

Hydrolysis: Trimethyl phosphate is hydrolyzed using barium hydroxide.

Recrystallization: The resulting this compound is recrystallized from aqueous ethanol to obtain pure crystals.

Industrial Production Methods: The process may include steps such as purification, concentration, and crystallization to achieve the desired product characteristics .

Chemical Reactions Analysis

Types of Reactions: Barium dimethyl phosphate undergoes various chemical reactions, including:

Precipitation Reactions: When mixed with solutions containing certain anions, this compound can form insoluble precipitates.

Substitution Reactions: It can participate in substitution reactions where the dimethyl phosphate group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Reagents: Common reagents used in reactions with this compound include sulfuric acid, sodium sulfate, and other ionic compounds.

Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures to ensure the desired reaction pathway and product formation.

Major Products:

Barium Sulfate: A common product formed from the reaction of this compound with sulfate ions.

Other Barium Salts: Depending on the reagents used, various barium salts can be formed through substitution reactions.

Scientific Research Applications

Chemistry: Barium dimethyl phosphate is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.

Biology: In biological research, this compound can be used as a contrast agent in imaging techniques such as micro-computed tomography (micro-CT) to visualize vascular systems in tissues and organs .

Industry: In industrial applications, this compound is used in the production of high-purity barium salts and other specialized chemicals .

Mechanism of Action

The mechanism of action of barium dimethyl phosphate involves its interaction with various molecular targets and pathways. In imaging applications, it acts as a contrast agent by enhancing the visibility of vascular structures in imaging techniques. The compound’s high atomic number and density contribute to its effectiveness in absorbing X-rays, thereby providing clear and detailed images .

Comparison with Similar Compounds

Comparison with Other Metal Hydrogen Phosphates

Barium phosphate dibasic shares structural similarities with other divalent metal hydrogen phosphates, such as calcium hydrogen phosphate (CaHPO₄·2H₂O) and magnesium hydrogen phosphate (MgHPO₄·3H₂O). However, differences arise in solubility, stability, and applications:

Key Differences :

- Solubility : BaHPO₄ is slightly water-soluble, whereas CaHPO₄ and MgHPO₄ are highly insoluble, making the latter suitable for slow-release applications in agriculture and medicine .

- Toxicity : Barium compounds like BaHPO₄ are toxic if ingested, whereas calcium and magnesium phosphates are generally recognized as safe (GRAS) for human consumption .

Comparison with Other Barium Salts

Barium phosphate dibasic differs significantly from other barium salts, such as barium sulfate (BaSO₄) and barium carbonate (BaCO₃), in terms of reactivity and applications:

Key Differences :

Comparison with Barium Phosphate Tribasic (Ba₃(PO₄)₂)

Barium phosphate tribasic (Ba₃(PO₄)₂), or tribarium diphosphate, differs from BaHPO₄ in stoichiometry and properties:

Key Differences :

- Basicity: BaHPO₄ is monobasic, making it more reactive in acidic environments, whereas Ba₃(PO₄)₂ is tribasic and thermally stable .

Comparison with Organic Barium Phosphates

Barium 2-cyanoethyl phosphate (C₃H₄BaNO₄P) represents a class of organophosphate compounds with distinct properties:

Key Differences :

- Solubility: Organic derivatives like barium 2-cyanoethyl phosphate are often soluble in organic solvents, unlike inorganic BaHPO₄ .

- Synthesis : Organic phosphates require complex esterification processes, whereas BaHPO₄ is synthesized via straightforward acid-base reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.